molecular formula C11H15N B14129591 2,5-Dimethyl-N-2-propen-1-ylbenzenamine CAS No. 13519-81-8

2,5-Dimethyl-N-2-propen-1-ylbenzenamine

Cat. No.: B14129591
CAS No.: 13519-81-8
M. Wt: 161.24 g/mol
InChI Key: CNTIPAOMCPOIKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine typically involves the alkylation of 2,5-dimethylbenzenamine with an appropriate allylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-2-propen-1-ylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-2-propen-1-ylbenzenamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s allyl group allows it to participate in nucleophilic substitution reactions, which can modify the structure and function of target molecules. Additionally, its aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

2,5-Dimethyl-N-2-propen-1-ylbenzenamine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.

Properties

CAS No.

13519-81-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,5-dimethyl-N-prop-2-enylaniline

InChI

InChI=1S/C11H15N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3

InChI Key

CNTIPAOMCPOIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC=C

Origin of Product

United States

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